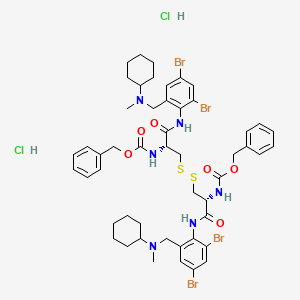
Bromure de clidinium
Vue d'ensemble
Description
Clidinium bromide is an anticholinergic drug, specifically a muscarinic antagonist . It is commonly prescribed in combination with chlordiazepoxide (a benzodiazepine derivative) using the brand name Normaxin . It may help symptoms of cramping and abdominal/stomach pain by decreasing stomach acid, and slowing the intestines .
Molecular Structure Analysis
The molecular formula of Clidinium bromide is C22H26BrNO3 . The average mass is 432.351 Da and the monoisotopic mass is 431.109589 Da .Chemical Reactions Analysis
Clidinium bromide is a synthetic anticholinergic agent which has been shown in experimental and clinical studies to have a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract . It inhibits muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites .Physical And Chemical Properties Analysis
The physical and chemical properties of Clidinium bromide include a molecular formula of C22H26BrNO3, an average mass of 432.351 Da, and a monoisotopic mass of 431.109589 Da .Applications De Recherche Scientifique
Antispasmodique et antisecretory gastro-intestinal
Le bromure de clidinium a démontré un effet antispasmodique et antisecretory prononcé sur le tractus gastro-intestinal. Il est utilisé pour soulager les symptômes de crampes et de douleurs abdominales en diminuant l'acide gastrique et en ralentissant les intestins. Cela le rend utile dans le traitement de conditions telles que le syndrome du côlon irritable (SCI) et les ulcères peptiques .
Thérapie combinée avec la chlordiazépoxide
En pratique clinique, le this compound est souvent prescrit en association avec la chlordiazépoxide, un dérivé de la benzodiazépine, sous le nom de marque Normaxin. Cette combinaison est utilisée pour améliorer les effets thérapeutiques des deux médicaments dans la gestion de la douleur abdominale et de l'inconfort .
Applications en chimie analytique
Le this compound est également utilisé dans la recherche en chimie analytique. Des méthodes chromatographiques indicatrices de stabilité, telles que la CLHP en phase inverse et la TLC-densitométrie avec détection UV, ont été développées pour la détermination simultanée du this compound et de ses produits de dégradation. Ceci est crucial pour garantir la qualité et l'efficacité du médicament dans les formulations pharmaceutiques .
Mécanisme D'action
Target of Action
Clidinium bromide primarily targets the muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system . These receptors play a crucial role in the parasympathetic nervous system, which controls bodily functions such as heart rate, digestion, and salivation.
Mode of Action
Clidinium bromide is an anticholinergic agent , specifically a muscarinic antagonist . It works by inhibiting the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites . This inhibition results in a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract .
Biochemical Pathways
By inhibiting the muscarinic acetylcholine receptors, clidinium bromide affects the biochemical pathways that control smooth muscle contraction and glandular secretion . This leads to relaxation of smooth muscle and a decrease in biliary tract secretions , which can help alleviate symptoms of cramping and abdominal/stomach pain .
Pharmacokinetics
The pharmacokinetic properties of clidinium bromide are characterized by low oral bioavailability . The compound is excreted through both renal and biliary routes . The dosage for adults is usually 2.5 or 5 mg (1 or 2 capsules of clidinium bromide in fixed combination with chlordiazepoxide hydrochloride) 3 or 4 times daily administered before meals and at bedtime .
Result of Action
The molecular and cellular effects of clidinium bromide’s action include the relaxation of smooth muscle and a decrease in biliary tract secretions . This can help symptoms of cramping and abdominal/stomach pain by decreasing stomach acid and slowing the intestines .
Safety and Hazards
Clidinium bromide may cause dizziness, drowsiness, or blurred vision . It increases the risk of heat stroke because it causes decreased sweating . It should not be taken if you have kidney disease, a blockage of your urinary tract, a blockage in your intestines, severe ulcerative colitis, or ulcerative colitis complicated by toxic megacolon, glaucoma, or myasthenia gravis .
Analyse Biochimique
Biochemical Properties
Clidinium bromide has a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract . It interacts with muscarinic acetylcholine receptors, inhibiting their action at postganglionic parasympathetic neuroeffector sites . This interaction helps to relax smooth muscle and decrease biliary tract secretions .
Cellular Effects
Clidinium bromide’s primary cellular effect is the relaxation of smooth muscle cells in the gastrointestinal tract . By inhibiting the action of acetylcholine at muscarinic receptors, it reduces the contractions of these muscles, thereby relieving symptoms of cramping and abdominal pain .
Molecular Mechanism
The molecular mechanism of clidinium bromide involves the inhibition of muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system . This inhibition leads to a decrease in biliary tract secretions and a relaxation of smooth muscle .
Temporal Effects in Laboratory Settings
It is known that the drug has a low bioavailability and is excreted through renal and biliary pathways .
Metabolic Pathways
It is known that the drug is excreted through renal and biliary pathways .
Subcellular Localization
Given its mechanism of action, it is likely that the drug interacts with muscarinic acetylcholine receptors located on the cell surface .
Propriétés
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEGFOKQMZHVOW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7020-55-5 (Parent) | |
| Record name | Clidinium bromide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022835 | |
| Record name | Clidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3485-62-9 | |
| Record name | Clidinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3485-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clidinium bromide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLIDINIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clidinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Clidinium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91ZQW5JF1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















